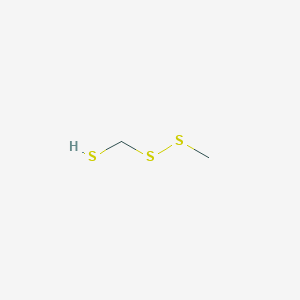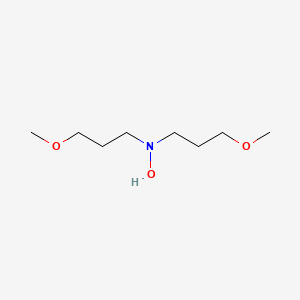
2-(Phenylsulfanyl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylsulfanyl)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a phenylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)-1,3-dioxane typically involves the reaction of phenylthiol with 1,3-dioxane derivatives under specific conditions. One common method is the nucleophilic substitution reaction where phenylthiol reacts with a halogenated dioxane in the presence of a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylsulfanyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The dioxane ring can undergo substitution reactions where the phenylsulfanyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include H2O2, m-CPBA, and potassium permanganate (KMnO4).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Bases such as NaH and K2CO3, along with solvents like THF and dimethylformamide (DMF), are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur derivatives.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Phenylsulfanyl)-1,3-dioxane has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving sulfur-containing biomolecules and their interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Phenylsulfanyl)-1,3-dioxane involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The dioxane ring provides structural stability and can undergo various transformations, making the compound versatile in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Phenylsulfanyl)-1,3-dioxolane: Similar structure but with a dioxolane ring instead of a dioxane ring.
2-(Phenylsulfanyl)-1,4-dioxane: Contains a different ring size, affecting its chemical properties and reactivity.
2-(Phenylsulfanyl)-1,3-dioxepane: Features a larger ring, leading to different steric and electronic effects.
Uniqueness
2-(Phenylsulfanyl)-1,3-dioxane is unique due to its specific ring size and the presence of the phenylsulfanyl group, which imparts distinct reactivity and stability. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry and research applications.
Eigenschaften
| 118418-20-5 | |
Molekularformel |
C10H12O2S |
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
2-phenylsulfanyl-1,3-dioxane |
InChI |
InChI=1S/C10H12O2S/c1-2-5-9(6-3-1)13-10-11-7-4-8-12-10/h1-3,5-6,10H,4,7-8H2 |
InChI-Schlüssel |
VGEMSBLUCGYCEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(OC1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)


